molecular formula C12H17NO4 B1365274 Methyl 2-amino-4-isopropoxy-5-methoxybenzoate CAS No. 50413-53-1

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Cat. No.: B1365274
CAS No.: 50413-53-1
M. Wt: 239.27 g/mol
InChI Key: BSYREQYBSSODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is an organic compound with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of an amino group, an isopropoxy group, and a methoxy group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a reactant in the preparation and structure-activity relationship of anilinocyanoquinolines & anilinoquinazolines as inhibitors of Src tyrosine kinase . Src tyrosine kinase is a non-receptor protein tyrosine kinase involved in signal transduction pathways and is implicated in cancer progression.

Mode of Action

It is known to interact with src tyrosine kinase, potentially inhibiting its activity . This inhibition could lead to a decrease in signal transduction, thereby affecting cellular processes such as cell division and migration.

Biochemical Pathways

The compound’s interaction with Src tyrosine kinase suggests that it may affect various biochemical pathways. Src tyrosine kinase is involved in many cellular processes, including cell division, migration, and survival. Therefore, inhibition of this kinase could potentially disrupt these processes .

Pharmacokinetics

Its molecular formula is c12h17no4, and it has an average mass of 239268 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

The result of this compound’s action is likely to be a decrease in the activity of Src tyrosine kinase . This could lead to changes in cellular processes such as cell division and migration, potentially affecting the progression of diseases such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate typically involves the esterification of 2-amino-4-isopropoxy-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is utilized in several scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-4-isopropoxybenzoate
  • Methyl 2-amino-5-methoxybenzoate

Uniqueness

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYREQYBSSODKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475883
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50413-53-1
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.